(2-((4-Bromo-2-nitrophenoxy)methoxy)ethyl)trimethylsilane
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Overview
Description
(2-((4-Bromo-2-nitrophenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound that features a bromo-nitrophenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Bromo-2-nitrophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 4-bromo-2-nitrophenol with (2-bromoethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-((4-Bromo-2-nitrophenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Products include substituted phenoxy derivatives.
Reduction: The major product is the corresponding amino derivative.
Oxidation: The major product is the quinone derivative.
Scientific Research Applications
(2-((4-Bromo-2-nitrophenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of (2-((4-Bromo-2-nitrophenoxy)methoxy)ethyl)trimethylsilane depends on the specific reaction it undergoes. For example:
Nucleophilic substitution: The bromo group is displaced by a nucleophile through a bimolecular nucleophilic substitution mechanism.
Reduction: The nitro group is reduced to an amino group via a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The phenoxy group is oxidized to a quinone through the transfer of electrons to the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
- (2-((4-Chloro-2-nitrophenoxy)methoxy)ethyl)trimethylsilane
- (2-((4-Fluoro-2-nitrophenoxy)methoxy)ethyl)trimethylsilane
- (2-((4-Iodo-2-nitrophenoxy)methoxy)ethyl)trimethylsilane
Uniqueness
(2-((4-Bromo-2-nitrophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of the bromo group, which can participate in specific reactions that other halogenated analogs may not. The combination of the bromo and nitro groups also provides a versatile platform for further functionalization in synthetic applications.
Properties
IUPAC Name |
2-[(4-bromo-2-nitrophenoxy)methoxy]ethyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4Si/c1-19(2,3)7-6-17-9-18-12-5-4-10(13)8-11(12)14(15)16/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMVHJUFBLOCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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